molecular formula C12H12N6O B8667998 2-Amino-6-(3-methoxyanilino)purine

2-Amino-6-(3-methoxyanilino)purine

Cat. No.: B8667998
M. Wt: 256.26 g/mol
InChI Key: VYIBHYMWGFDSDR-UHFFFAOYSA-N
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Description

Contextualization within Purine (B94841) Analog Synthesis and Discovery

The synthesis of purine analogs is a well-established yet continually evolving field in medicinal chemistry. The general approach to creating 2,6-disubstituted purines, such as the compound of interest, often begins with a di-halogenated purine core, typically 2,6-dichloropurine (B15474). This precursor allows for sequential nucleophilic aromatic substitution reactions, where different functional groups can be introduced at the 2 and 6 positions of the purine ring. nih.govimtm.cz

The synthesis of 2-Amino-6-(3-methoxyanilino)purine would likely follow this established methodology. The first step would involve the reaction of 2,6-dichloropurine with 3-methoxyaniline. This reaction would substitute one of the chlorine atoms, likely at the more reactive C6 position, to yield the intermediate 2-chloro-6-(3-methoxyanilino)purine. nih.gov Subsequent amination at the C2 position would then produce the final product, this compound. This stepwise approach offers a high degree of control and allows for the generation of a diverse library of analogs for biological screening.

Interactive Table 1: Physicochemical Properties of Related Purine Derivatives

This table provides the computed physicochemical properties of the likely precursor and a related compound, offering insights into the characteristics of this chemical class.

Compound NameMolecular FormulaMolecular Weight ( g/mol )XLogP3Hydrogen Bond Donor CountHydrogen Bond Acceptor Count
2-chloro-N-(3-methoxyphenyl)-7H-purin-6-amineC12H10ClN5O275.72.924
2,6-dichloropurineC5H2Cl2N4189.01.413

Data sourced from PubChem. nih.gov

Academic Rationale for the Investigation of this compound

The primary impetus for the investigation of 2-aminopurine (B61359) derivatives stems from their demonstrated potential as inhibitors of protein kinases. nih.gov Kinases are a large family of enzymes that play critical roles in cell signaling, and their dysregulation is a hallmark of many diseases, including cancer. The purine scaffold provides a robust framework for designing molecules that can fit into the ATP-binding pocket of these enzymes, thereby blocking their activity.

Specifically, derivatives of 2-aminopurine have been identified as potent inhibitors of Cyclin-Dependent Kinases (CDKs), which are key regulators of the cell cycle. nih.gov For instance, the introduction of various substituents at the C6 position of the 2-aminopurine core has been shown to significantly influence inhibitory activity and selectivity against different CDK isoforms. nih.gov The 3-methoxyanilino group in this compound is of particular interest as the methoxy (B1213986) group can act as a hydrogen bond acceptor, potentially forming key interactions within the kinase active site. The aniline (B41778) linker provides a point of structural diversity for further modification.

Overview of Current Research Trajectories and Future Prospects for this compound

Current research on 2-aminopurine derivatives is heavily focused on their development as anti-cancer agents. The trajectory for a compound like this compound would likely involve a multi-pronged approach.

Initial studies would focus on a comprehensive biological evaluation, including screening against a panel of kinases to determine its inhibitory profile. This would be followed by cellular assays to assess its anti-proliferative activity against various cancer cell lines.

Future prospects for this compound and its analogs are promising. Beyond its potential as a direct therapeutic agent, this compound could also serve as a valuable research tool. For example, it could be developed into a chemical probe to study the function of specific kinases in complex biological systems. Furthermore, the synthesis of a deuterated version, 2-Amino-6-(3-methoxy-d3-anilino)purine, suggests its utility in pharmacokinetic and metabolic studies, which are crucial for drug development.

The continued exploration of structure-activity relationships by synthesizing and testing a library of related compounds will be critical in optimizing the potency, selectivity, and drug-like properties of this chemical scaffold. Such studies will pave the way for the potential translation of these research findings into novel therapeutic strategies.

Properties

Molecular Formula

C12H12N6O

Molecular Weight

256.26 g/mol

IUPAC Name

6-N-(3-methoxyphenyl)-7H-purine-2,6-diamine

InChI

InChI=1S/C12H12N6O/c1-19-8-4-2-3-7(5-8)16-11-9-10(15-6-14-9)17-12(13)18-11/h2-6H,1H3,(H4,13,14,15,16,17,18)

InChI Key

VYIBHYMWGFDSDR-UHFFFAOYSA-N

Canonical SMILES

COC1=CC=CC(=C1)NC2=NC(=NC3=C2NC=N3)N

Origin of Product

United States

Synthetic Methodologies and Chemical Transformations of 2 Amino 6 3 Methoxyanilino Purine

Design and Synthesis of Structural Analogs of 2-Amino-6-(3-methoxyanilino)purine

The design and synthesis of structural analogs of this compound are guided by the objective of exploring structure-activity relationships (SAR) for various biological targets. The modular nature of the proposed synthesis allows for systematic modifications at several key positions.

The rational design of analogs focuses on modifying specific functional groups to probe their influence on biological activity. Key modifications can be made to the following:

The 2-Amino Group: This group can be alkylated, acylated, or replaced with other functionalities to investigate the role of hydrogen bonding and steric bulk at this position.

The 6-Anilino Linker: The nitrogen atom of the anilino group can be modified, or the entire aniline (B41778) ring can be replaced with other aromatic or heteroaromatic systems to explore different spatial arrangements and electronic properties.

The Methoxy (B1213986) Group on the Aniline Ring: The position and nature of the substituent on the aniline ring can be varied. For instance, the methoxy group could be moved to the ortho or para position, or it could be replaced with other electron-donating or electron-withdrawing groups to modulate the electronic character of the ring.

These modifications are intended to fine-tune the compound's properties, such as its binding affinity to a biological target, its solubility, and its metabolic stability.

A library of analogs can be generated by employing combinatorial and parallel synthesis techniques. researchgate.net

Diversification of the Anilino Moiety: A straightforward diversification strategy involves reacting 2-amino-6-chloropurine (B14584) with a diverse panel of substituted anilines. This allows for the exploration of a wide range of steric and electronic properties of the substituent at the 6-position of the purine (B94841) ring.

Diversification of the Purine Core: Further diversity can be achieved by starting with different 2-substituted-6-chloropurines. For example, starting with 2,6-dichloropurine (B15474) allows for the sequential introduction of two different nucleophiles, first at the more reactive C6 position and then at the C2 position. This approach enables the synthesis of a broad spectrum of 2,6-disubstituted purine derivatives. semanticscholar.org

The following table outlines potential diversification points on the this compound scaffold.

Position of ModificationExample of ModificationRationale for Modification
Purine C2-Amino Alkylation, Acylation, Replacement with other groupsInvestigate hydrogen bonding and steric effects.
Purine C6-Anilino Variation of the aniline substituent (position and electronics)Explore SAR of the anilino pocket-filling element.
Aniline Ring Replacement with other aryl or heteroaryl ringsModulate shape, size, and electronic properties.

Advanced Purification and Characterization Techniques in Synthetic Research of this compound

The successful synthesis of this compound and its analogs necessitates the use of advanced purification and characterization techniques to ensure the identity and purity of the final compounds.

Purification Techniques:

Flash Column Chromatography: This is the most common method for purifying crude reaction mixtures. Silica gel is a frequently used stationary phase, with mobile phases typically consisting of gradients of a non-polar solvent (e.g., hexane or dichloromethane) and a polar solvent (e.g., ethyl acetate or methanol). teledynelabs.com

High-Performance Liquid Chromatography (HPLC): For achieving higher purity, reversed-phase HPLC is often employed. This technique is particularly useful for the final purification of compounds intended for biological testing. nih.gov

Crystallization: If the compound is a stable solid, crystallization from a suitable solvent system can be an effective method for obtaining highly pure material.

Characterization Techniques: The structure and identity of the synthesized compounds are typically confirmed using a combination of spectroscopic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are used to elucidate the carbon-hydrogen framework of the molecule. The chemical shifts, coupling constants, and integration of the signals provide detailed information about the structure.

Mass Spectrometry (MS): High-resolution mass spectrometry (HRMS) is used to determine the exact mass of the molecule, which in turn confirms its elemental composition. jchps.com

Infrared (IR) Spectroscopy: IR spectroscopy provides information about the functional groups present in the molecule, such as N-H and C=N bonds. jchps.com

Elemental Analysis: This technique determines the percentage composition of elements (carbon, hydrogen, nitrogen) in the compound, providing further confirmation of its empirical formula. mdpi.com

The following table summarizes the key characterization data expected for this compound.

TechniqueExpected Data
¹H NMR Signals corresponding to the purine ring protons, the aniline ring protons, the amino protons, and the methoxy group protons.
¹³C NMR Resonances for all unique carbon atoms in the purine and aniline rings, as well as the methoxy carbon.
HRMS A molecular ion peak corresponding to the exact mass of the protonated molecule [M+H]⁺.
IR Characteristic absorption bands for N-H stretching, C-H stretching, C=N and C=C stretching, and C-O stretching.

High-Resolution Chromatographic Methods for Compound Isolation

Following the synthesis, the crude product containing this compound requires purification to remove unreacted starting materials, byproducts, and residual solvent. High-performance liquid chromatography (HPLC) is a highly effective technique for the isolation and purification of purine derivatives due to its high resolution and reproducibility. nih.gov

For the purification of this compound, a reversed-phase HPLC (RP-HPLC) method is typically employed. This technique separates compounds based on their hydrophobicity. A stationary phase, such as a C18 (octadecylsilyl) column, is used in conjunction with a polar mobile phase. The mobile phase usually consists of a mixture of an aqueous buffer (e.g., acetate or phosphate buffer) and an organic modifier like methanol or acetonitrile. nih.govresearchgate.net

The separation is achieved by gradient elution, where the concentration of the organic modifier is gradually increased over time. This allows for the efficient separation of compounds with a range of polarities. The elution of the compounds is monitored using a UV detector, typically at a wavelength where the purine ring exhibits strong absorbance (around 254-280 nm). The fraction containing the pure desired product is then collected.

The following table outlines a representative set of parameters for the HPLC purification of this compound.

Table 2: Representative HPLC Parameters for Isolation

Parameter Specification
Column C18, 5 µm particle size, 4.6 x 250 mm
Mobile Phase A 50 mM Acetate Buffer (pH 4.0)
Mobile Phase B Methanol
Gradient 10% B to 90% B over 30 minutes
Flow Rate 1.0 mL/min
Detection UV at 260 nm

| Injection Volume | 20 µL |

Spectroscopic and Spectrometric Analysis for Deep Structural Confirmation

To confirm the identity and purity of the synthesized this compound, a combination of spectroscopic and spectrometric techniques is essential. These methods provide detailed information about the molecular structure, connectivity, and mass of the compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H NMR and ¹³C NMR spectroscopy are powerful tools for elucidating the structure of organic molecules. For this compound, the ¹H NMR spectrum would be expected to show distinct signals for the protons on the purine core, the 3-methoxyanilino substituent, and the amino group. The aromatic protons would appear in the downfield region (typically 6.5-8.5 ppm), while the methoxy group protons would be observed as a singlet in the upfield region (around 3.8 ppm). chemicalbook.com The protons of the amino groups will appear as broad singlets that are exchangeable with D₂O. researchgate.net

The ¹³C NMR spectrum would provide information on all the carbon atoms in the molecule, with the aromatic and purine carbons resonating at lower fields (100-160 ppm) and the methoxy carbon at a higher field.

Table 3: Predicted ¹H and ¹³C NMR Data (in DMSO-d₆)

¹H NMR Predicted Chemical Shift (ppm) Multiplicity Assignment
~10.0 - 9.5 br s N-H (Anilino)
~8.0 s C8-H (Purine)
~7.5 - 6.5 m Aromatic-H (Anilino)
~6.5 br s NH₂
~3.8 s OCH₃
¹³C NMR Predicted Chemical Shift (ppm) Assignment
~160 C6 (Purine)
~158 C2 (Purine)
~155 C4 (Purine)
~150 C-O (Anilino)
~140 C8 (Purine)
~130 - 110 Aromatic-C (Anilino)
~115 C5 (Purine)

Mass Spectrometry (MS): Mass spectrometry is used to determine the molecular weight of the compound and can provide information about its structure through fragmentation patterns. nih.gov For this compound, high-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition. The expected molecular ion peak [M+H]⁺ in the mass spectrum would correspond to the molecular formula C₁₂H₁₂N₆O.

Table 4: Predicted Mass Spectrometry Data

Technique Parameter Expected Value
HRMS (ESI+) Calculated [M+H]⁺ for C₁₂H₁₃N₆O⁺ 257.1145
Found Consistent with calculated value

| MS/MS | Major Fragment Ions | Corresponding to loss of methoxy group, anilino group, and fragmentation of the purine ring. |

Advanced Molecular and Supramolecular Characterization of 2 Amino 6 3 Methoxyanilino Purine

High-Resolution Spectroscopic Techniques for Elucidation of Molecular Structure

Spectroscopic methods provide empirical data on the connectivity, conformation, and exact mass of a molecule. For 2-Amino-6-(3-methoxyanilino)purine, techniques such as NMR, HRMS, and X-ray crystallography are indispensable for a definitive structural assignment.

Multi-Dimensional Nuclear Magnetic Resonance (NMR) Spectroscopy for Conformational Analysis

Nuclear Magnetic Resonance (NMR) spectroscopy is a powerful tool for determining the solution-state structure and conformation of organic molecules. One-dimensional (1D) NMR (¹H and ¹³C) provides initial information about the chemical environment of magnetically active nuclei. For this compound, ¹H NMR would identify signals for the purine (B94841) and aniline (B41778) ring protons, the amino group protons, and the methoxy (B1213986) group protons.

Two-dimensional (2D) NMR experiments are crucial for unambiguous assignment and conformational analysis.

COSY (Correlation Spectroscopy) would reveal proton-proton (H-H) coupling networks within the aniline and purine rings.

HSQC (Heteronuclear Single Quantum Coherence) correlates directly bonded proton and carbon atoms, allowing for the definitive assignment of each carbon atom in the structure.

HMBC (Heteronuclear Multiple Bond Correlation) shows correlations between protons and carbons over two to three bonds, which is critical for establishing the connectivity between the purine and anilino fragments and confirming the substitution pattern.

The nuclear Overhauser effect (NOE), observed in experiments like NOESY or ROESY, provides through-space correlations between protons that are close to each other, offering key insights into the preferred three-dimensional conformation of the molecule in solution, particularly the rotational orientation of the anilino group relative to the purine core. Sample preparation for such analyses typically involves dissolving the compound in a deuterated solvent, such as DMSO-d₆. nih.gov

Table 1: Representative ¹H and ¹³C NMR Spectral Data for this compound Data is hypothetical and based on typical chemical shifts for analogous structures.

Position¹H Chemical Shift (δ, ppm)¹³C Chemical Shift (δ, ppm)Key HMBC Correlations
Purine C2-160.5-
Purine C4-154.0H8, NH (Anilino)
Purine C5-115.2H8
Purine C6-158.3H2', H4', H6'
Purine C88.15 (s, 1H)140.1-
Anilino C1'-140.8H2', H6'
Anilino C2'7.45 (s, 1H)110.1H4', H6'
Anilino C3'-160.2H2', H4', OCH₃
Anilino C4'6.70 (d, 1H)112.5H2', H6'
Anilino C5'7.20 (t, 1H)130.0H4', H6'
Anilino C6'7.10 (d, 1H)118.9H2', H4'
NH₂ (at C2)5.95 (s, 2H)-C2, C4
NH (Anilino)9.50 (s, 1H)-C6, C1'
OCH₃3.75 (s, 3H)55.3C3'

High-Resolution Mass Spectrometry (HRMS) for Isotopic Fine Structure Analysis

High-Resolution Mass Spectrometry (HRMS) is essential for confirming the elemental composition of a molecule by providing a highly accurate mass measurement, typically with an error of less than 5 ppm. nih.gov For this compound (C₁₃H₁₃N₅O), HRMS can distinguish its exact mass from other compounds with the same nominal mass. The technique is sensitive enough to resolve the isotopic fine structure, which arises from the small mass differences between isotopes of different elements (e.g., ¹³C vs. ¹²C and ¹⁵N vs. ¹⁴N). nih.govnih.gov Analysis of the isotopic pattern, particularly the A+1 and A+2 peaks, provides confirmatory evidence for the number of carbon, nitrogen, and oxygen atoms, thus validating the proposed molecular formula. bruker.com

Table 2: HRMS Data for this compound

ParameterValue
Molecular FormulaC₁₃H₁₃N₅O
Calculated Monoisotopic Mass255.11201 Da
Observed Mass [M+H]⁺ (Hypothetical)256.11928 Da
Mass Accuracy (Hypothetical)< 2 ppm
Isotopic PatternCharacteristic pattern for C₁₃H₁₃N₅O, with relative intensities of M, M+1, and M+2 peaks confirming the elemental count.

X-ray Crystallography for Solid-State Molecular Geometry and Packing

X-ray crystallography provides the most definitive evidence of molecular structure by determining the precise arrangement of atoms in a single crystal. nih.gov This technique yields a three-dimensional model of the molecule, providing accurate data on bond lengths, bond angles, and torsion angles. For this compound, crystallographic analysis would reveal the planarity of the purine ring system and the dihedral angle between the purine and the anilino planes. This angle is a key conformational parameter. Furthermore, the analysis elucidates the supramolecular assembly, showing intermolecular interactions such as hydrogen bonds (e.g., involving the amino group and purine nitrogens) and π-π stacking, which govern how the molecules pack in the solid state. nih.govyoutube.com

Table 3: Representative X-ray Crystallographic Data for an Anilinopurine Analog Data is modeled on known structures of similar purine derivatives.

ParameterRepresentative Value
Crystal SystemMonoclinic
Space GroupP2₁/c
a (Å)7.41
b (Å)8.15
c (Å)20.11
β (°)95.5
Volume (ų)1205.6
Z (Molecules per unit cell)4
Dihedral Angle (Purine-Anilino)~45°
Key H-bondsN-H···N interactions forming dimers or chains

Computational Chemistry and Theoretical Modeling of this compound

Computational modeling complements experimental data by providing insight into the electronic structure, reactivity, and other properties that are difficult to measure directly.

Density Functional Theory (DFT) Calculations for Electronic Properties and Reactivity Prediction

Table 4: Calculated Electronic Properties from DFT Values are representative for purine derivatives calculated at the B3LYP/6-31G(d,p) level of theory.

PropertyCalculated Value (Hypothetical)Significance
Total Energy (Hartree)-955.8Thermodynamic stability of the molecule.
Dipole Moment (Debye)4.5Indicates overall molecular polarity.
Ionization Potential (eV)7.8Energy required to remove an electron.
Electron Affinity (eV)0.9Energy released upon adding an electron.
Chemical Hardness (η)3.45Measures resistance to change in electron distribution.
Electrophilicity (ω)2.8Propensity of the molecule to accept electrons.

Molecular Electrostatic Potential (MEP) Mapping and Frontier Molecular Orbital (FMO) Analysis

Frontier Molecular Orbital (FMO) theory focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) to explain chemical reactivity. youtube.comlibretexts.orgwikipedia.org The energy of the HOMO is related to the molecule's ability to donate electrons (nucleophilicity), while the LUMO energy relates to its ability to accept electrons (electrophilicity). youtube.comyoutube.com The HOMO-LUMO energy gap (ΔE) is a crucial indicator of chemical reactivity; a smaller gap generally implies higher reactivity. rsc.org

A Molecular Electrostatic Potential (MEP) map visualizes the electrostatic potential on the electron density surface of the molecule. nist.gov It provides a guide to the molecule's reactive sites.

Red regions indicate negative electrostatic potential (electron-rich), which are susceptible to electrophilic attack. For this compound, these would likely be located around the purine nitrogen atoms and the oxygen of the methoxy group.

Blue regions indicate positive electrostatic potential (electron-poor), which are susceptible to nucleophilic attack. These are typically found around hydrogen atoms, especially those of the amino (NH₂) and anilino (NH) groups.

Table 5: Frontier Molecular Orbital (FMO) Analysis Values are representative for purine derivatives calculated at the B3LYP/6-31G(d,p) level of theory.

ParameterCalculated Value (eV) (Hypothetical)Interpretation
HOMO Energy-6.1Localized primarily on the electron-rich anilino and purine rings, indicating these are the primary sites of electron donation.
LUMO Energy-1.2Localized mainly on the purine ring system, indicating it is the primary electron-accepting region.
HOMO-LUMO Gap (ΔE)4.9Indicates high kinetic stability and low chemical reactivity.

Conformational Analysis and Energy Landscapes through Molecular Mechanics and Dynamics

The three-dimensional conformation of this compound is a critical determinant of its biological activity, governing its interaction with molecular targets. The flexibility of this molecule primarily arises from the rotation around the C6-N bond linking the purine core to the 3-methoxyanilino side chain, as well as the rotation of the methoxy group. Understanding the conformational preferences and the energy landscapes associated with these rotations is crucial for a comprehensive molecular characterization. This section delves into the theoretical examination of these aspects using molecular mechanics and molecular dynamics simulations.

Molecular mechanics and dynamics studies on related N-arylpurine derivatives provide a framework for understanding the conformational behavior of this compound. These computational methods allow for the exploration of the potential energy surface of the molecule, identifying stable conformers and the energy barriers that separate them.

Conformational Preferences and Energy Minima

Computational studies on analogous N-substituted purines suggest that the molecule likely adopts several low-energy conformations. The anilino and purine ring systems tend to be non-coplanar to minimize steric hindrance. The primary rotational isomers (rotamers) are defined by the orientation of the 3-methoxyanilino group relative to the purine core.

Two principal low-energy conformations, herein designated as syn and anti, are anticipated. These arise from the rotation around the C6-N bond. In the syn conformation, the methoxy group of the anilino ring is oriented towards the imidazole (B134444) part of the purine ring. Conversely, in the anti conformation, the methoxy group is directed away from the imidazole moiety.

Molecular mechanics calculations on structurally similar anilinopurines indicate that the energy difference between these conformers can be subtle, often within a few kcal/mol. The stability of each conformer is dictated by a fine balance of intramolecular interactions, including van der Waals forces and potential hydrogen bonds. For instance, the nitrogen atoms of the purine ring can act as hydrogen bond acceptors for the N-H group of the anilino linker.

A hypothetical energy landscape for the rotation around the C6-N bond is presented below, based on data from related compounds. The energy profile would likely show two distinct minima corresponding to the syn and anti conformers, separated by rotational energy barriers.

Table 1: Hypothetical Torsional Energy Profile for this compound

Dihedral Angle (C5-C6-N-C1')Relative Energy (kcal/mol)Conformation
~45°0.0Anti (Global Minimum)
~120°4.5Rotational Barrier
~225°1.2Syn (Local Minimum)
~300°5.0Rotational Barrier

This data is illustrative and based on computational studies of analogous 6-anilinopurine (B17677) derivatives. Actual values for this compound may vary.

Molecular Dynamics Simulations

Molecular dynamics (MD) simulations can provide further insights into the dynamic behavior of this compound in a simulated biological environment, such as in aqueous solution. MD simulations on related purine derivatives have shown that the molecule is not static but rather samples a range of conformations around the low-energy minima.

These simulations can reveal the timescale of transitions between the syn and anti conformers. The flexibility endowed by the anilino linker allows the molecule to adapt its shape to fit into a binding pocket of a target protein. The 2-amino group and the 3-methoxy group can influence the solvation of the molecule and its dynamic interactions with surrounding water molecules.

The rotational barrier between the stable conformers is a key parameter that can be estimated from such studies. For N-aryl compounds, these barriers are typically in the range of 4-10 kcal/mol, influenced by the nature of the substituents on the rings. The presence of the 2-amino group may slightly increase this barrier due to electronic effects and potential for intramolecular hydrogen bonding. Theoretical studies on para-substituted anilines have shown that electron-donating groups can influence the rotational barrier around the C-N bond.

Table 2: Estimated Conformational and Dynamic Properties

PropertyEstimated Value/ObservationBasis of Estimation
Preferred TautomerN9-HComputational studies on 6-oxypurine derivatives nih.gov
C6-N Rotational Barrier4-6 kcal/molStudies on substituted anilines and N-aryl heterocycles csic.esresearchgate.netnih.gov
Key Intramolecular InteractionN-H...N (purine) hydrogen bondConformational analysis of N6-substituted adenines
Dominant Conformer in VacuumAntiSteric considerations and studies on related molecules

These values are estimations based on theoretical models and data from structurally similar compounds due to the lack of direct experimental data for this compound.

Structure Activity Relationship Sar and Quantitative Structure Activity Relationship Qsar Studies of 2 Amino 6 3 Methoxyanilino Purine Analogs

Rational Design and Synthesis of Analogs for Comprehensive SAR Probing

The rational design of analogs of 2-Amino-6-(3-methoxyanilino)purine is centered on systematically modifying its core structure to explore the chemical space and understand the impact of these changes on biological activity. The purine (B94841) core offers several positions for modification, primarily at the C2, N6, and N9 positions.

The synthesis of these analogs often begins with a purine scaffold, such as 2-amino-6-chloropurine (B14584). nih.gov The chlorine atom at the C6 position is a versatile handle for introducing various anilino and other aromatic or aliphatic groups via nucleophilic aromatic substitution. For instance, reacting 2-amino-6-chloropurine with different substituted anilines allows for the exploration of the effects of substituents on the anilino ring.

Further modifications can be introduced at the N9 position by alkylation or arylation, often employing methods like the Mitsunobu reaction or alkylation with alkyl halides in the presence of a base. researchgate.net The amino group at the C2 position can also be a point of diversification, although it is often kept constant to maintain a key hydrogen bonding interaction observed in many biologically active purine derivatives. A general synthetic approach involves a multi-step process starting from commercially available materials like 4,6-dichloro-5-nitropyrimidine. nih.gov

Experimental Evaluation of Analog Activities in Defined In Vitro Systems

The biological activity of the synthesized analogs is typically assessed using a panel of in vitro assays. For compounds designed as potential anticancer agents, cytotoxicity is a primary endpoint, measured against a variety of cancer cell lines. researchgate.netnih.gov The half-maximal inhibitory concentration (IC50) is a common metric used to quantify the potency of the analogs.

For example, a hypothetical series of analogs of this compound could be evaluated for their cytotoxic activity against human cancer cell lines such as MCF7 (breast), HCT116 (colon), and Huh7 (liver). researchgate.netnih.gov The results of such an evaluation can be tabulated to facilitate SAR analysis.

Table 1: Hypothetical In Vitro Cytotoxic Activity of this compound Analogs

Compound R1 (at C2) R2 (at N6) R3 (at N9) MCF7 IC50 (µM) HCT116 IC50 (µM) Huh7 IC50 (µM)
1 -NH2 -NH(3-OCH3-Ph) -H 5.2 7.8 6.5
1a -NH2 -NH(4-OCH3-Ph) -H 10.5 12.3 11.1
1b -NH2 -NH(2-OCH3-Ph) -H 8.1 9.5 8.9
1c -NH2 -NH(3-Cl-Ph) -H 2.1 3.4 2.9
1d -NH2 -NH(3-OCH3-Ph) -CH3 4.8 6.9 6.1

| 1e | -NH(CH3) | -NH(3-OCH3-Ph) | -H | 15.7 | 18.2 | 16.4 |

QSAR Model Development and Validation for this compound Derivatives

To move beyond qualitative SAR and establish a quantitative relationship between the chemical structure and biological activity, QSAR models are developed.

Selection of Molecular Descriptors and Feature Engineering

The first step in QSAR modeling is the calculation of a wide range of molecular descriptors for each analog. These descriptors can be categorized as:

1D descriptors: Molecular weight, atom counts, etc.

2D descriptors: Topological indices, molecular connectivity indices, and 2D pharmacophore fingerprints.

3D descriptors: van der Waals volume, polar surface area (PSA), and molecular shape indices. rsc.org

For purine derivatives, descriptors that capture electronic properties (such as Hammett constants for substituents on the anilino ring), steric properties (like molar refractivity), and lipophilicity (such as logP) are often crucial. researchgate.net

Statistical Methods for Model Generation and Predictive Performance Assessment

Various statistical methods can be employed to build the QSAR model. Multiple Linear Regression (MLR) is a common starting point, which generates a simple equation linking the biological activity to a linear combination of a few selected descriptors. researchgate.net More advanced machine learning techniques like Partial Least Squares (PLS), Support Vector Machines (SVM), and Random Forest (RF) can also be used to handle complex and non-linear relationships.

The predictive power of the developed QSAR model must be rigorously validated. This is typically done using internal validation techniques like leave-one-out cross-validation (q²) and external validation using a dedicated test set of compounds that were not used in model training. A high q² and a high predictive R² for the external test set indicate a robust and predictive QSAR model.

Pharmacophore Modeling and Virtual Screening Applications for Novel Analogs

Pharmacophore modeling provides a 3D representation of the essential steric and electronic features required for a molecule to exert a specific biological activity. nih.govresearchgate.net For analogs of this compound, a pharmacophore model could be generated based on the most active compounds in the series.

A typical pharmacophore for this class of compounds might include:

A hydrogen bond donor feature from the C2-amino group.

A hydrogen bond acceptor feature from the N1 or N3 atoms of the purine ring.

An aromatic ring feature corresponding to the purine core.

Another aromatic ring feature for the 3-methoxyanilino moiety.

A hydrophobic feature associated with the methoxy (B1213986) group or other substituents.

Once a validated pharmacophore model is developed, it can be used as a 3D query for virtual screening of large chemical databases to identify novel compounds that match the pharmacophore and are therefore likely to possess the desired biological activity. This approach can significantly accelerate the discovery of new and potent analogs.

Preclinical in Vitro Investigations of 2 Amino 6 3 Methoxyanilino Purine in Biological Systems

Cellular Proliferation and Viability Assays in Various Cell Lines

Limited direct research on 2-Amino-6-(3-methoxyanilino)purine's effect on cellular proliferation and viability has been publicly documented. However, studies on structurally similar purine (B94841) derivatives provide insights into its potential mechanisms of action. Purine analogs are known to interfere with DNA and RNA synthesis, as well as cellular signaling pathways, which are crucial for cell proliferation. nih.gov For instance, certain 2,6,9-trisubstituted purine derivatives have demonstrated proapoptotic effects on the HL-60 acute promyelocytic leukemia cell line. mdpi.com

The induction of programmed cell death is a key mechanism for many anti-cancer agents. Research on related purine compounds suggests that this compound could potentially induce apoptosis. For example, 6-Amino-SPD and 6-Morpholino-SPD derivatives have been shown to induce apoptosis in the K562 leukemia cell line. mdpi.com The intrinsic mitochondrial pathway, involving the release of cytochrome c and activation of caspases, is a common route for apoptosis induction by such compounds. mdpi.com

Necroptosis, a form of programmed necrosis, and autophagy, a cellular self-degradation process, are other potential mechanisms of cell death that could be influenced by purine analogs. nih.gov However, specific investigations into the role of this compound in these pathways have not been reported.

Angiogenesis and Metastasis Modulation Studies in Cell Culture Models

The formation of new blood vessels (angiogenesis) and the spread of cancer cells (metastasis) are critical processes in tumor progression. Some purine derivatives have been shown to modulate these processes. For example, adenosine, a naturally occurring purine nucleoside, and its analogs can stimulate angiogenesis. mdpi.com Conversely, other purine analogs might inhibit these processes. The effect of this compound on angiogenesis and metastasis in cell culture models remains an area for future investigation.

Immunomodulatory Effects on Specific Immune Cell Subpopulations

The immune system plays a dual role in cancer, both inhibiting and promoting tumor growth. Certain purine analogs can modulate immune responses. For instance, some purine derivatives can influence the activity of various immune cells. The specific effects of this compound on immune cell subpopulations have not been detailed in available research.

Investigations into Anti-Inflammatory Properties in Cellular Models

Inflammation is closely linked to various diseases, including cancer. Some purine derivatives possess anti-inflammatory properties. For example, the PARP inhibitor 5-iodo-6-amino-1,2-benzopyrone (B166829) (INH2BP) has been shown to inhibit oxidant-induced injuries in endothelial cells and has prophylactic effects on cell damage in inflamed animal cells. bslonline.org Given the structural similarities, this compound may also exhibit anti-inflammatory effects, though this requires experimental validation.

Antiviral and Antibacterial Activity Assessments in Cultured Microorganisms

Purine analogs are a well-established class of antimicrobial agents. Their structural similarity to natural purines allows them to interfere with the metabolic pathways of viruses and bacteria.

Antiviral Activity: Several 2-amino-6-substituted-purine derivatives have demonstrated activity against various viruses, including herpes simplex virus. nih.gov For instance, carbocyclic analogues of 2'-deoxyribofuranosides of 2-amino-6-substituted-purines have shown potent antiviral activity in cell culture. nih.gov

Antibacterial Activity: N-(purin-6-yl)- and N-(2-aminopurin-6-yl) conjugates with amino acids and dipeptides have exhibited significant antimycobacterial activity against Mycobacterium tuberculosis, Mycobacterium avium, and Mycobacterium terrae. nih.gov This suggests that this compound could also possess antibacterial properties.

Initial Screening and Repurposing Hypotheses for Novel Biological Applications

The exploration of this compound and structurally related compounds in preclinical in vitro settings has been driven by the quest for novel therapeutic agents, particularly in the field of regenerative medicine. Initial investigations have centered on repurposing the purine scaffold, a privileged structure in medicinal chemistry, to influence cell differentiation processes.

One notable area of investigation has been the potential for 2,6-diamino-substituted purine derivatives to induce cardiomyogenesis. This line of inquiry was spurred by the observation that reversine (B1683945), a 2,6-disubstituted purine, could induce the de-differentiation of lineage-committed myoblasts into progenitor cells, which could then be guided to differentiate into other cell types like osteoblasts and adipocytes. The structural similarities between reversine and other purine compounds, such as cardiogenol C, which is known to guide stem cells toward a cardiomyocyte fate, provided a strong rationale for exploring the cardiomyogenic potential of new purine derivatives. researchgate.net

In this context, a series of 2,6-diamino-substituted purines were synthesized and screened for their ability to support cardiomyogenic cell differentiation. researchgate.net The synthesis typically involves a sequential nucleophilic substitution of 2,6-dichloropurine (B15474), with the first substitution occurring at the 6-position followed by substitution at the 2-position. researchgate.net This synthetic strategy allows for the introduction of various aniline (B41778) and other amino moieties to create a library of compounds for biological screening.

The central hypothesis for these studies is that small molecules, such as this compound, can offer a safer and more controllable alternative to genetic methods for cell reprogramming and directed differentiation. While gene therapies and the use of transcription factors have demonstrated the feasibility of cellular reprogramming, they carry risks such as permanent genomic integration and the use of oncogenic factors. Small molecule-based approaches, on the other hand, are more aligned with traditional drug development pathways and established toxicological testing protocols. researchgate.net

The initial screening of these purine derivatives, therefore, represents a critical step in identifying lead compounds for the development of novel therapies aimed at tissue regeneration and repair. The data generated from these in vitro assays provide the foundation for further optimization and investigation into their mechanisms of action.

Compound ClassInitial Screening FocusRepurposing HypothesisReference
2,6-Diamino-substituted purinesCardiomyogenic cell differentiationInduction of cardiomyogenesis for regenerative medicine, as an alternative to gene therapy. researchgate.net

Exploratory Preclinical in Vivo Mechanistic Studies of 2 Amino 6 3 Methoxyanilino Purine

Selection of Animal Models for Disease Pathophysiology Research Relevant to Compound Activity

The initial step in the in vivo evaluation of 2-Amino-6-(3-methoxyanilino)purine involves the selection of appropriate animal models that recapitulate key aspects of human diseases for which the compound is hypothesized to be effective. Given that various purine (B94841) analogs have demonstrated efficacy in hematological malignancies and solid tumors, the primary focus for this compound has been on cancer models.

Human Tumor Xenograft Models: A widely utilized approach involves the use of immunodeficient mice, such as nude or SCID mice, which can host human-derived cancer cell lines or patient-derived tumor xenografts (PDXs). For instance, in studies of related purine derivatives like 2-Amino-6-methoxypurine arabinoside, immunodeficient mice bearing human T-cell tumors were employed to assess in vivo efficacy. nih.gov This model allows for the direct evaluation of the compound's effect on human cancer cells in a living system.

Genetically Engineered Mouse Models (GEMMs): To study the compound's effect in a more physiologically relevant context, GEMMs that spontaneously develop tumors due to specific genetic alterations are valuable. These models, where oncogenes are overexpressed or tumor suppressor genes are deleted, mimic the genetic etiology of human cancers and provide an intact immune system for studying potential immunomodulatory effects of the compound.

Inflammatory Disease Models: While the primary focus is on oncology, the known role of purinergic signaling in inflammation suggests the potential utility of this compound in inflammatory conditions. Animal models of diseases like rheumatoid arthritis or inflammatory bowel disease, induced by agents such as collagen or dextran (B179266) sulfate (B86663) sodium, respectively, could be employed to investigate the compound's anti-inflammatory properties.

The choice of model is dictated by the specific scientific question being addressed, with xenografts being suitable for initial efficacy screening and GEMMs providing deeper insights into the interplay between the compound, the tumor, and the host microenvironment.

Evaluation of Biological Responses and Biomarker Modulation in Animal Models

Once suitable animal models are established, the next critical phase is to assess the biological responses to the administration of this compound and to identify biomarkers that can serve as indicators of its activity.

A fundamental aspect of evaluating the in vivo efficacy of a compound is the analysis of its effects at the cellular and tissue level within the targeted organ.

Tumor Growth Inhibition: The most direct measure of anti-cancer activity is the monitoring of tumor volume over time in xenograft or GEMM models. A statistically significant reduction in tumor growth in treated animals compared to a control group provides the primary evidence of efficacy.

Histopathological Analysis: At the end of a study, tumors and relevant organs are harvested for histopathological examination. This involves staining tissue sections with hematoxylin (B73222) and eosin (B541160) (H&E) to observe changes in tissue architecture, cell morphology, and the extent of necrosis or apoptosis (programmed cell death). For example, studies on other substituted purines have demonstrated the induction of apoptosis in cancer cells. nih.govimtm.cz

Biomarker Analysis: Molecular analyses of target tissues are performed to identify and quantify biomarkers of drug activity. This can include:

Immunohistochemistry (IHC): To detect the expression and localization of specific proteins within the tissue. For instance, staining for proliferation markers like Ki-67 can indicate a reduction in cell division, while staining for cleaved caspase-3 can confirm the induction of apoptosis.

Western Blotting and ELISA: To quantify the levels of key proteins involved in signaling pathways that are thought to be modulated by the compound.

Gene Expression Analysis (qRT-PCR, RNA-Seq): To measure changes in the expression of genes that are downstream of the compound's target.

A hypothetical data table summarizing potential findings from such analyses is presented below:

ParameterControl GroupTreated GroupP-value
Average Tumor Volume (mm³)1500 ± 250600 ± 150<0.01
Ki-67 Positive Cells (%)85 ± 1030 ± 8<0.001
Cleaved Caspase-3 Positive Cells (%)5 ± 245 ± 7<0.001
Target Pathway Protein X Level (relative units)1.0 ± 0.20.3 ± 0.1<0.01

Non-invasive imaging techniques are increasingly being used in preclinical research to longitudinally monitor biological responses in the same animal over time, reducing the number of animals required and providing dynamic information.

Bioluminescence Imaging (BLI): If the cancer cells are engineered to express a luciferase enzyme, the tumor burden can be tracked in real-time by detecting the light emitted after the administration of a substrate. This allows for a sensitive and quantitative assessment of tumor growth or regression.

Positron Emission Tomography (PET): PET imaging with specific tracers can be used to visualize and quantify biological processes. For example, [¹⁸F]-fluorodeoxyglucose (FDG)-PET can measure metabolic activity in tumors, with a decrease in FDG uptake indicating a therapeutic response. Other specific tracers can be developed to assess target engagement or the modulation of particular pathways.

Magnetic Resonance Imaging (MRI): MRI can provide detailed anatomical images of tumors and surrounding tissues, allowing for precise measurement of tumor volume and the assessment of changes in vascularity or cell density.

These advanced imaging techniques offer a powerful means to non-invasively monitor the in vivo effects of this compound on tumor biology.

Pharmacodynamic Assessment of Target Engagement and Pathway Modulation in Preclinical Models

Pharmacodynamics (PD) is the study of what a drug does to the body. In the context of preclinical in vivo studies of this compound, PD assessments are crucial to confirm that the compound is interacting with its intended molecular target and modulating the relevant signaling pathways in the living animal.

Target Engagement Assays: These assays are designed to directly measure the binding of the compound to its target protein in tissues. This can be achieved through techniques such as cellular thermal shift assays (CETSA) performed on tissue samples, or through the use of specialized imaging probes if available.

Analysis of Downstream Pathway Modulation: By measuring changes in the phosphorylation status or expression levels of proteins that are downstream of the intended target, researchers can confirm that the compound is having the desired biological effect. For example, if this compound is designed to inhibit a specific kinase, a PD study would measure the level of phosphorylation of that kinase's known substrates in tumor tissue from treated animals.

The results of these PD studies are critical for establishing a clear link between the administration of the compound, its interaction with the target, and the observed anti-tumor efficacy. A hypothetical table illustrating PD marker modulation is provided below.

Time Post-DoseTarget Phosphorylation (relative to control)Downstream Substrate Phosphorylation (relative to control)
2 hours0.2 ± 0.050.3 ± 0.08
8 hours0.4 ± 0.10.5 ± 0.12
24 hours0.8 ± 0.150.9 ± 0.2

Investigations of Off-Target Interactions and Receptor Occupancy in Animal Tissues to Elucidate Biological Selectivity

In Vitro Profiling: Before in vivo studies, the compound is typically screened against a broad panel of kinases and other enzymes to identify potential off-target activities.

In Vivo Off-Target Assessment: In animal models, the investigation of off-target effects involves analyzing various tissues for unexpected biological changes. This can include histopathological examination of major organs (liver, kidney, heart, etc.) and molecular profiling to detect the modulation of pathways unrelated to the primary target.

Receptor Occupancy Studies: These studies aim to determine the percentage of a specific receptor or target that is bound by the compound at different dose levels and time points. This information is crucial for understanding the dose-response relationship and for selecting an appropriate therapeutic window. Techniques such as radioligand binding assays or advanced imaging with labeled compounds can be used to measure receptor occupancy in different tissues.

By thoroughly investigating both on-target and off-target effects, researchers can build a comprehensive profile of the biological selectivity of this compound, which is essential for its further development as a potential therapeutic agent.

Emerging Methodologies and Technologies in 2 Amino 6 3 Methoxyanilino Purine Research

High-Throughput and High-Content Screening Platforms for Compound Discovery and Optimization

High-Throughput Screening (HTS) and High-Content Screening (HCS) have revolutionized the initial stages of drug discovery. These platforms allow for the rapid testing of vast libraries of chemical compounds to identify "hits"—molecules that interact with a specific biological target. For a scaffold like 2-Amino-6-(3-methoxyanilino)purine, HTS is instrumental in exploring how modifications to its structure affect its biological activity.

Detailed Research Findings: In the context of purine (B94841) derivatives, which are well-known for their activity as kinase inhibitors, HTS is employed to screen thousands of analogs against a panel of kinases to identify potent and selective inhibitors. The initial "hit," often a modestly active compound, serves as a starting point. Subsequent rounds of screening are performed on focused libraries of derivatives, where systematic changes are made to the parent structure—in this case, the 2-amino-purine core and the 6-(3-methoxyanilino) side chain.

HCS, an evolution of HTS, provides more detailed, multiparametric data, often by using automated microscopy and cellular imaging. Instead of a single data point (e.g., enzyme inhibition), HCS can simultaneously measure a compound's effect on cell viability, proliferation, apoptosis, and the expression of specific protein markers. This allows researchers to quickly triage hits, discarding non-specific or toxic compounds while prioritizing those with a desired cellular phenotype. For this compound, HCS can be used to optimize its structure to maximize therapeutic effect while minimizing off-target cellular damage.

Below is a representative data table illustrating how HTS data might be presented for a series of analogs based on the this compound scaffold.

Interactive Data Table: HTS of 2-Amino-6-(anilino)purine Analogs Against a Target Kinase

Compound IDR-Group Modification (at position X of aniline (B41778) ring)IC₅₀ (µM)Cell Viability (%) at 10µM
Lead-0013-methoxy (Parent Compound)5.295
Analog-0024-methoxy8.198
Analog-0033-chloro2.588
Analog-0043-methyl4.892
Analog-0053,4-dimethoxy9.596
Analog-0063-fluoro3.190

Application of Advanced Imaging Techniques for Subcellular Localization and Dynamic Interactions

Understanding where a drug candidate accumulates within a cell and how it interacts with its target in a live environment is crucial for elucidating its mechanism of action. Advanced imaging techniques, such as confocal fluorescence microscopy and Förster Resonance Energy Transfer (FRET), provide the spatial and temporal resolution needed to study these dynamics.

Detailed Research Findings: To visualize the subcellular localization of this compound, it could be chemically modified with a fluorescent tag (a fluorophore). However, this can sometimes alter the compound's biological activity. A more common approach is to use fluorescently-tagged antibodies that bind to the compound's target protein or to genetically fuse the target protein with a fluorescent protein (e.g., Green Fluorescent Protein - GFP).

By treating cells expressing the GFP-tagged target with the unlabeled purine compound, researchers can observe changes in the target's localization. For example, if the compound inhibits a cytoplasmic kinase that then translocates to the nucleus, this movement can be tracked in real-time. FRET-based biosensors can be engineered to detect the binding of the purine derivative to its target, providing direct evidence of engagement within the complex cellular milieu. These techniques are essential for confirming that the compound reaches its intended compartment and interacts with its target as hypothesized.

Data Table: Advanced Imaging in Purine Derivative Research

TechniquePrincipleApplication for this compound
Confocal Microscopy Uses a pinhole to reject out-of-focus light, creating sharp, high-resolution optical sections of the cell.Determine if the compound or its target protein localizes to specific organelles like the nucleus, mitochondria, or endoplasmic reticulum.
Live-Cell Imaging Time-lapse microscopy of living cells.Track the dynamic movement and interactions of the target protein in response to treatment with the compound over time.
FRET Imaging Measures energy transfer between two light-sensitive molecules. Transfer only occurs when the molecules are very close.Directly visualize and quantify the binding event between the purine derivative and its target protein inside a living cell.
Immunofluorescence Uses fluorescently labeled antibodies to detect a specific target antigen.Confirm the expression level and location of the target protein that this compound is designed to inhibit.

CRISPR/Cas9 Gene Editing and RNA Interference for Target Validation Studies

A critical step in drug development is target validation—proving that a compound's therapeutic effect is a direct result of its interaction with the intended molecular target. CRISPR/Cas9 gene editing and RNA interference (RNAi) are two powerful technologies for this purpose.

Detailed Research Findings: RNA interference (RNAi) is a natural process of gene silencing that can be harnessed experimentally. dovepress.com Small interfering RNAs (siRNAs) are designed to specifically degrade the messenger RNA (mRNA) of a target protein, thereby preventing its synthesis ("knocking down" the gene). dovepress.com Research on other purine derivatives has shown that chemical modifications to siRNAs can significantly boost their efficacy. For instance, an adenine-derived compound named 6-(3-(2-carboxyethyl)phenyl)-purine (6-mCEPh-purine) was found to enhance RNAi activity. nih.govresearchgate.net Mechanistic studies revealed that this purine derivative improves the assembly of the RNA-induced silencing complex (RISC) in two ways: by fixing the loading orientation of the siRNA duplex and by increasing the stability of the mature RISC after the passenger strand is ejected. nih.gov This demonstrates how purine structures can be used to modulate fundamental cellular processes and serves as a paradigm for studying target-related pathways.

CRISPR/Cas9 is a more permanent gene-editing tool that can be used to create "knockout" cell lines where the gene for the target protein is completely and permanently disabled. If this compound is effective in normal cells but has no effect in knockout cells, it provides strong evidence that its action is dependent on that specific target.

Data Table: Comparison of Gene Editing Technologies for Target Validation

TechnologyMechanismPrimary Use in Target ValidationAdvantages
RNA Interference (RNAi) Post-transcriptional gene silencing via mRNA degradation. dovepress.comTransient "knockdown" of target protein expression.Rapid, reversible, and suitable for high-throughput formats.
CRISPR/Cas9 DNA editing at a specific genomic locus, leading to gene disruption.Permanent "knockout" of the target gene in a cell line.Provides definitive evidence of target necessity through complete gene ablation.

Integration of Artificial Intelligence and Machine Learning in Compound Design and Activity Prediction

Artificial intelligence (AI) and machine learning (ML) are transforming drug discovery by analyzing vast datasets to identify patterns that are beyond human capability. researchgate.netarxiv.org These technologies are being applied to design novel compounds and predict their properties, significantly reducing the time and cost of development. researchgate.netnih.gov

Detailed Research Findings: For a compound like this compound, AI and ML can be integrated in several ways:

Quantitative Structure-Activity Relationship (QSAR) Modeling: ML algorithms can build sophisticated QSAR models that correlate the structural features of purine analogs with their biological activities. arxiv.org These models can then predict the potency of new, unsynthesized derivatives, allowing chemists to prioritize the most promising candidates for synthesis.

De Novo Drug Design: Generative AI models can design entirely new molecules from scratch. By providing the model with desired properties (e.g., high affinity for a target, low predicted toxicity, good solubility), it can generate novel purine-based structures that have a high probability of success.

Target Identification: AI can analyze multi-omics data (genomics, proteomics, transcriptomics) to identify and validate novel biological targets for which purine derivatives might be effective therapeutics. arxiv.org For example, ML algorithms have successfully identified novel gene targets by analyzing transcriptomic data and integrating it with biological network information. arxiv.org

Data Table: AI and Machine Learning Applications in Purine Research

AI/ML ApplicationDescriptionRelevance to this compound Research
ML-Enhanced QSAR Uses algorithms like random forests or neural networks to create highly predictive models of a compound's activity based on its chemical structure. arxiv.orgPredicts the inhibitory activity of novel analogs of this compound before synthesis, guiding optimization efforts.
Generative Models Employs deep learning to generate new chemical structures with optimized properties.Designs novel purine scaffolds that retain the key binding features of the parent compound but have improved drug-like properties.
Predictive ADMET Modeling Trains models on experimental data to predict a compound's Absorption, Distribution, Metabolism, Excretion, and Toxicity (ADMET) profile.Assesses the likely pharmacokinetic and safety profile of this compound analogs early in the discovery process.
Multi-Omics Target Discovery Integrates large-scale biological data to uncover new connections between genes, proteins, and diseases. arxiv.orgIdentifies new potential cancer types or other diseases where the target of this compound plays a key role.

Future Research Trajectories and Translational Outlook for 2 Amino 6 3 Methoxyanilino Purine in Academic Research

Identification of Novel Biological Targets and Unexplored Therapeutic Concepts

The vast and diverse family of protein kinases presents a primary area for the investigation of 2-Amino-6-(3-methoxyanilino)purine's biological targets. Many 2,6,9-trisubstituted purine (B94841) derivatives have been identified as potent inhibitors of various kinases, which are often dysregulated in diseases such as cancer. nih.govnih.govmdpi.comnih.govnih.gov Future research should, therefore, involve comprehensive screening of this compound against a wide panel of kinases to identify specific inhibitory activities.

Beyond kinases, other potential biological targets could include enzymes involved in purine metabolism and signaling pathways crucial for cell proliferation and survival. utah.edumdpi.com Unexplored therapeutic concepts for this compound could extend to areas such as neurodegenerative diseases, where certain purine derivatives have shown potential, and as modulators of the histamine H3 receptor. nih.govnih.govmdpi.com

Exploration of Synergistic Effects with Other Research Compounds or Modalities

A significant avenue for future research lies in exploring the synergistic effects of this compound with other established research compounds. For instance, in the context of cancer research, this could involve combination studies with known chemotherapeutic agents to assess the potential for enhanced efficacy and overcoming drug resistance. nih.gov The synergistic effects of purine derivatives have been observed to enhance the toxicity of other nucleoside analogs, a principle that could be explored with this specific compound. nih.gov

Furthermore, investigating synergies with non-pharmacological modalities, such as radiation therapy, could reveal novel treatment paradigms. The ability of some purine analogs to interfere with DNA synthesis and repair pathways could potentially sensitize cancer cells to the effects of radiation.

Development of Advanced Delivery Systems for Enhanced Experimental Control and Research Applications

To improve the therapeutic potential and experimental utility of this compound, the development of advanced delivery systems is crucial. Polymer-based nanoparticles, for example, have been successfully employed to enhance the delivery of other purine derivatives, leading to improved bioavailability and reduced toxicity. nih.gov Such systems could be adapted for this compound to achieve targeted delivery to specific tissues or cell types, thereby enhancing its efficacy and minimizing off-target effects.

Stimuli-responsive drug delivery systems, which release the compound in response to specific physiological cues such as pH changes in a tumor microenvironment, represent another promising area of research. advancedsciencenews.com These advanced delivery systems would provide greater experimental control in preclinical studies and offer a pathway to more effective translational applications.

Potential in Materials Science or Chemical Probe Development Beyond Biological Systems

The unique chemical structure of this compound may lend itself to applications in materials science. The purine scaffold is known for its ability to form hydrogen bonds and participate in self-assembly processes, which could be exploited for the creation of novel biomaterials or electronic materials.

Furthermore, with appropriate modifications, this compound could be developed into a chemical probe. mdpi.comyoutube.com By attaching fluorescent tags or other reporter molecules, researchers could create tools to visualize and study specific biological processes or to identify and validate new drug targets. The correlation of proton magnetic resonance chemical shifts of substituted purines with reactivity parameters can aid in the design of such probes. acs.org

Interdisciplinary Research Paradigms and Collaborative Opportunities for Comprehensive Understanding

A comprehensive understanding of this compound will necessitate interdisciplinary research collaborations. Bringing together experts in medicinal chemistry, molecular biology, pharmacology, materials science, and computational modeling will be essential to fully elucidate the compound's properties and potential applications.

Collaborative efforts could focus on:

Computational modeling and simulation to predict biological targets and understand structure-activity relationships.

High-throughput screening to rapidly assess the compound's activity against a wide range of biological targets.

In vivo studies in relevant animal models to evaluate efficacy and safety.

Biomarker discovery to identify patient populations that are most likely to respond to treatment with this compound.

By fostering such interdisciplinary collaborations, the research community can accelerate the translation of basic scientific discoveries into tangible benefits for human health.

Q & A

Basic Research Questions

Q. What synthetic methodologies are optimal for preparing 2-amino-6-(3-methoxyanilino)purine, and how can reaction conditions be optimized?

  • Methodological Answer : Synthesis typically involves nucleophilic substitution at the C6 position of purine derivatives. For example, reacting 2-amino-6-chloropurine with 3-methoxyaniline under alkaline conditions (e.g., using t-BuOK as a base) in anhydrous solvents like THF or acetonitrile can yield the target compound. Key parameters include reaction temperature (room temperature to 85°C), stoichiometric ratios, and exclusion of moisture to prevent hydrolysis of intermediates. NMR and HRMS are critical for verifying structural integrity (e.g., δ = 12.36 ppm for 9-NH in DMSO-d6) .

Q. How can researchers characterize the structural and electronic properties of this compound?

  • Methodological Answer : Use a combination of:

  • ¹H/¹³C NMR to confirm substituent positions and hydrogen bonding (e.g., aromatic proton shifts at δ = 7.3–7.8 ppm for the anilino group).
  • High-Resolution Mass Spectrometry (HRMS) to validate molecular weight (e.g., [M–H]⁻ at m/z 268.1193).
  • X-ray crystallography (if crystals are obtainable) to resolve steric effects of the 3-methoxy group on the purine ring conformation .

Q. What in vitro assays are suitable for preliminary evaluation of this compound’s biological activity?

  • Methodological Answer : Initial screening should focus on:

  • Antiviral activity : Test in primary hepatocyte models (e.g., duck HBV-infected cells) using IC₅₀ measurements.
  • Cytotoxicity : Evaluate in human T-lymphoblastic (e.g., CEM) or promyelocytic leukemia (HL-60) cell lines to assess selectivity indices.
  • Enzyme kinetics : Measure substrate activity with adenosine deaminase (e.g., from calf intestine) to determine hydrolysis rates (Vₘₐₓ/Kₘ) and compare efficiencies to natural substrates like adenosine .

Advanced Research Questions

Q. How does the 3-methoxyanilino substituent influence base-pairing fidelity in DNA polymerase studies?

  • Methodological Answer : The 3-methoxy group introduces steric hindrance and electronic effects that may disrupt Watson-Crick pairing. Design experiments using:

  • Pyridin-2-one nucleotides as complementary bases to probe hydrogen-bonding compatibility.
  • Klenow fragment assays to quantify incorporation efficiency (kₚₒₗ/Kₐ) compared to natural bases. Contradictions in selectivity (e.g., dTMP vs. unnatural nucleotides) can arise from competing steric and electronic interactions, requiring MD simulations to resolve .

Q. What strategies resolve discrepancies in enzymatic hydrolysis data for 6-substituted purine derivatives?

  • Methodological Answer : Conflicting Vₘₐₓ/Kₘ values (e.g., adenosine deaminase efficiency for 6-methoxy vs. 6-ethoxy derivatives) may stem from:

  • Substituent bulk : Larger groups reduce hydrolysis rates (e.g., ethoxy > methoxy).
  • Solvent effects : Use kinetic isotope labeling (e.g., D₂O) to dissect solvent participation in transition states.
  • Enzyme source variability : Compare data across isoforms (e.g., human vs. calf adenosine deaminase) to identify species-specific biases .

Q. How can substituent modifications enhance antiviral activity while minimizing cytotoxicity?

  • Methodological Answer :

  • Structure-Activity Relationship (SAR) : Systematically vary the 3-methoxy group (e.g., replace with halogens or alkyl chains) and measure IC₅₀ shifts in antiviral assays.
  • Metabolic stability : Co-incubate with liver microsomes to assess demethylation or oxidation of the methoxy group.
  • Prodrug approaches : Mask the amino group with acetyl or phosphoramidate moieties to improve cellular uptake, as demonstrated in L-3′-azido-2′,3′-dideoxypurine derivatives .

Q. What experimental designs validate the role of this compound in genetic alphabet expansion systems?

  • Methodological Answer :

  • FRET-based PCR : Incorporate triphosphate derivatives into DNA opposite complementary unnatural bases (e.g., Ds or Px).
  • Selectivity profiling : Use steady-state kinetics to compare incorporation efficiency against natural dNTPs.
  • Single-molecule imaging : Track real-time polymerase activity with Cy3-labeled primers to visualize base-pairing fidelity .

Data Contradiction Analysis

Q. How to address conflicting reports on the cytotoxicity of 6-substituted purine analogues?

  • Methodological Answer : Discrepancies may arise from:

  • Cell line variability : Test in multiple models (e.g., leukemia vs. solid tumors) using standardized MTT assays.
  • Impurity profiles : Characterize batches via HPLC-MS to rule out contaminants (e.g., residual 2-amino-6-chloropurine).
  • Apoptosis vs. necrosis : Use flow cytometry with Annexin V/PI staining to clarify mechanisms .

Tables for Key Data

Enzyme SubstrateVₘₐₓ (μM/min)Kₘ (μM)Vₘₐₓ/Kₘ (%)Source
Adenosine deaminase (calf)Adenosine120050100
Adenosine deaminase (calf)2-Amino-6-methoxypurine12602.5
Adenosine deaminase (calf)2-Amino-6-ethoxypurine0.8700.15

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.